molecular formula C21H24F3N5S B2841963 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile CAS No. 2034611-61-3

5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile

Cat. No.: B2841963
CAS No.: 2034611-61-3
M. Wt: 435.51
InChI Key: NKRZGOXGDHYZQA-UHFFFAOYSA-N
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Description

5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine and piperidine moiety, ending with a thiophene-2-carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile typically involves multi-step organic synthesis. A common synthetic route might include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or aldehydes from the nitrile group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing drugs targeting central nervous system disorders. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action for compounds like 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.

    5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-sulfonamide: Contains a sulfonamide group, which can alter its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the piperazine, piperidine, and thiophene-2-carbonitrile moieties make 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile unique. This structure can confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development.

Properties

IUPAC Name

5-[[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5S/c22-21(23,24)19-2-1-7-26-20(19)29-12-10-28(11-13-29)16-5-8-27(9-6-16)15-18-4-3-17(14-25)30-18/h1-4,7,16H,5-6,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRZGOXGDHYZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CC=C(S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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